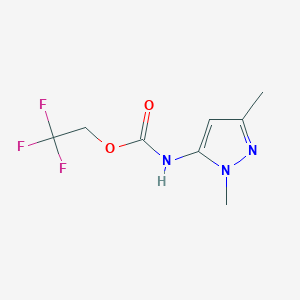

2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate” is a chemical compound with the molecular formula C8H10F3N3O2 . It is used for research purposes .

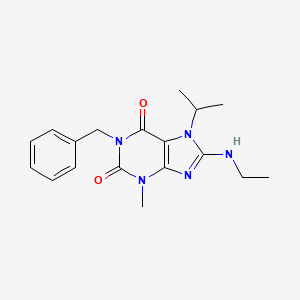

Molecular Structure Analysis

The molecular weight of this compound is 237.18 . It consists of 8 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis and Analytical Applications

- A study by Jones et al. (1996) explores the synthesis of trifluoromethylazoles, including derivatives similar to 2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate. This research highlights the potential for these compounds in measuring pH in biological media through 19F NMR spectroscopy. This indicates their usefulness in analytical chemistry, particularly in environments where precise pH measurements are critical (Jones et al., 1996).

Herbicidal Activity

- Research conducted by Lee, Park, and Kim (1989) on 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, closely related to the compound , demonstrates their potential as herbicides. Their phytotoxicity was tested on various seeds, showing different levels of efficacy, which suggests these compounds could be used in agricultural research and development for weed control (Lee, Park, & Kim, 1989).

Organic Synthesis and Photophysical Properties

- Yuan, Yao, and Tang (2017) have conducted research on the fluorination of heteroaromatic carboxylic acids, which includes compounds structurally similar to this compound. This study is significant for understanding the synthesis and modification of such compounds, potentially broadening their applications in organic chemistry and material science (Yuan, Yao, & Tang, 2017).

Luminescent Materials

- Song et al. (2016) researched Ir(III) complexes with heteroleptic cationic structures, including elements similar to this compound. These compounds show potential in creating smart luminescent materials, useful in data security protection and other technological applications (Song et al., 2016).

Catalysis and Material Science

- A study by Yang et al. (2005) on heteroleptic cyclometalated iridium(III) complexes, which involve pyrazole-based structures similar to the compound , has implications in catalysis and material science. Such complexes exhibit blue phosphorescence at room temperature, indicating potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Yang et al., 2005).

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZORSUHNCCVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2658454.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2658457.png)

![2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2658460.png)

![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2658461.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2658464.png)

![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)

![2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2658468.png)

![(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B2658470.png)